![molecular formula C16H11NO B3074803 3-Isoquinolin-4-ylbenzaldehyde CAS No. 1023554-10-0](/img/structure/B3074803.png)
3-Isoquinolin-4-ylbenzaldehyde
Overview
Description
3-Isoquinolin-4-ylbenzaldehyde is a compound that contains an isoquinoline moiety, which is a heterocyclic aromatic organic compound. Isoquinoline is a structural isomer of quinoline and is composed of a benzene ring fused to a pyridine ring . The compound also contains a benzaldehyde group .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been greatly developed recently. A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
Isoquinoline and its derivatives, such as 3-Isoquinolin-4-ylbenzaldehyde, are benzopyridines, which are composed of a benzene ring fused to a pyridine ring . The molecular formula of 4-Pyrid-3-ylbenzaldehyde, a similar compound, is C12H9NO .Chemical Reactions Analysis
Isoquinoline-based compounds, including 3-Isoquinolin-4-ylbenzaldehyde, can undergo diverse biological activities against various infective pathogens and neurodegenerative disorders . They can also participate in electrochemically-initiated processes and monitor redox-active intermediates formed chemically in solution .Scientific Research Applications
Synthesis of Isoquinoline and Its Derivatives
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives, including “3-Isoquinolin-4-ylbenzaldehyde”, has attracted considerable attention of chemists and pharmacologists .
Pharmaceutical Applications
Isoquinoline alkaloids are nitrogen-containing heterocyclic compounds that are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial and some other drugs .
Industrial Applications
Isoquinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery .
Dyes Industry
Due to their application in the dyes industry, research in synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention .
Photovoltaic Applications
Quinoline derivatives, including “3-Isoquinolin-4-ylbenzaldehyde”, could potentially be used in photovoltaic cells . Their properties for photovoltaic applications are detailed: absorption spectra, energy levels, and other achievements .
Organic and Medicinal Chemistry
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry . New strategies for the synthesis of these compounds are being developed .
Future Directions
Recent advances in the synthesis of isoquinoline derivatives, including 3-Isoquinolin-4-ylbenzaldehyde, have opened up new possibilities for the development of novel compounds with potent biological activity . The current gap between industrial needs and academic research in designing high-performance compounds suggests future research directions for advancing synthesis processes .
Mechanism of Action
Target of Action
3-Isoquinolin-4-ylbenzaldehyde is a type of benzaldehyde that has shown potent antifungal activity . The primary targets of this compound are the cellular antioxidation components of fungi, such as superoxide dismutases, glutathione reductase, etc . These targets play a crucial role in maintaining the redox homeostasis within the fungal cells .
Mode of Action
The compound interacts with its targets by disrupting the cellular antioxidation system . This disruption is achieved through the redox-active properties of the compound . The presence of an ortho-hydroxyl group in the aromatic ring of the compound increases its antifungal activity .
Biochemical Pathways
The disruption of the cellular antioxidation system leads to destabilization of cellular redox homeostasis . This destabilization affects various biochemical pathways within the fungal cells, leading to their inhibition
Result of Action
The result of the compound’s action is the effective inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation and the destabilization of cellular redox homeostasis . The compound can also function as a chemosensitizing agent, enhancing the efficacy of conventional antifungal agents .
properties
IUPAC Name |
3-isoquinolin-4-ylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXFDGWNKTOBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoquinolin-4-ylbenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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